S-Methyl p-toluenethiosulfonate
Overview
Description
S-Methyl p-toluenethiosulfonate: is an organic compound with the molecular formula C8H10O2S2 and a molecular weight of 202.296 g/mol . It is a member of the thiosulfonate family, characterized by the presence of a sulfonate group attached to a sulfur atom. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.
Mechanism of Action
Target of Action
S-Methyl p-toluenethiosulfonate, also known as s-methyl 4-methylbenzenesulfonothioate, is a chemical compound with the molecular formula C8H10O2S2 . The primary target of this compound is the cysteine residues of certain enzymes, such as triosephosphate isomerase .
Mode of Action
The compound interacts with its targets by producing phenyl disulfides with accessible cysteine residues . This interaction results in the inhibition of the enzyme activity due to the derivatization of one of the cysteine residues .
Biochemical Pathways
It is known that the compound can inhibit the activity of enzymes like triosephosphate isomerase, which plays a crucial role in the glycolytic pathway .
Result of Action
The result of the action of this compound is the inhibition of the activity of certain enzymes, such as triosephosphate isomerase . This inhibition is due to the derivatization of one of the cysteine residues of the enzyme . The inhibition of these enzymes can lead to significant kinetic alterations, such as an increase in the Km for glyceraldehyde 3-phosphate and a decrease in Vmax .
Biochemical Analysis
Biochemical Properties
S-Methyl p-toluenethiosulfonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis and as a crosslinking agent in protein chemistry . This compound interacts with various enzymes and proteins, forming covalent bonds that can modify the structure and function of these biomolecules. For instance, this compound can react with thiol groups in cysteine residues, leading to the formation of thiosulfonate linkages. This interaction can alter the activity of enzymes and proteins, affecting their catalytic properties and stability.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with thiol groups in proteins can lead to changes in protein function, which in turn can impact cell signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These changes can influence cellular metabolism, leading to alterations in metabolic flux and the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. For instance, the formation of thiosulfonate linkages can inhibit the activity of certain enzymes by blocking their active sites. Conversely, this modification can also activate enzymes by inducing conformational changes that enhance their catalytic properties. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. The compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic processes. For example, this compound can influence the methionine salvage pathway, which is interconnected with the active methyl cycle and isoprenoid biosynthesis. These interactions can lead to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that facilitate its movement across cell membranes, influencing its distribution within the cell. Additionally, the compound’s interactions with binding proteins can affect its stability and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be directed to the mitochondria, where it can interact with mitochondrial proteins and enzymes. These interactions can affect mitochondrial function, including energy production and metabolic processes. Additionally, this compound can localize to the nucleus, where it can influence gene expression by modifying transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl p-toluenethiosulfonate can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium methanethiolate. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: S-Methyl p-toluenethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
S-Methyl p-toluenethiosulfonate has several applications in scientific research, including:
Biology: It is used in the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.
Comparison with Similar Compounds
- S-Methyl methanethiosulfonate
- S-Phenyl benzenethiosulfonate
- S-(p-Tolyl) p-toluenethiosulfonate
Comparison: S-Methyl p-toluenethiosulfonate is unique due to the presence of the p-tolyl group, which imparts specific reactivity and steric properties. Compared to S-Methyl methanethiosulfonate, it has a bulkier aromatic group, which can influence its reactivity and selectivity in chemical reactions. S-Phenyl benzenethiosulfonate and S-(p-Tolyl) p-toluenethiosulfonate have similar structures but differ in the substituents on the aromatic ring, affecting their chemical behavior and applications .
Properties
IUPAC Name |
1-methyl-4-methylsulfanylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGJMNZJWNJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198001 | |
Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4973-66-4 | |
Record name | S-Methyl 4-methylbenzenesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4973-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonic acid, thio-, S-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl p-toluenethiosulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl toluene-p-thiosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD82JRN7QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of S-Methyl p-toluenethiosulfonate in the synthesis of (+)-lactacystin?
A1: In the synthesis of (+)-lactacystin, this compound is used as a reagent for the stereoselective α-phenylsulfanylation of a 4-ketopyrrolidinone intermediate (45/46). This reaction introduces a methylsulfanyl group to the molecule, leading to the formation of the key intermediate 48 with high stereoselectivity (approximately 9:1). This step is crucial as the stereochemistry at this position is essential for the biological activity of (+)-lactacystin. []
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